mercaptoundecahydrododecaborate mercaptoundecahydrododecaborate
Brand Name: Vulcanchem
CAS No.: 12294-22-3
VCID: VC0078474
InChI:
SMILES:
Molecular Formula: B12H12S
Molecular Weight: 173.87

mercaptoundecahydrododecaborate

CAS No.: 12294-22-3

Cat. No.: VC0078474

Molecular Formula: B12H12S

Molecular Weight: 173.87

* For research use only. Not for human or veterinary use.

mercaptoundecahydrododecaborate - 12294-22-3

Specification

CAS No. 12294-22-3
Molecular Formula B12H12S
Molecular Weight 173.87

Introduction

Chemical Structure and Nomenclature

Mercaptoundecahydrododecaborate consists of a closo-dodecaborate anion (B₁₂H₁₁) linked to a sulfhydryl group (SH). The sodium salt form (Na₂B₁₂H₁₁SH) is water-soluble, with a molecular weight of 210 g/mol . Alternative nomenclature includes borocaptate sodium, sulfhydryl boron hydride, and mercaptoundecahydrododecaborate, dicesium salt . Its CAS registry numbers are 12294-22-3 (parent compound) and 12448-23-6 (disodium salt) .

Synthesis and Chemical Derivatives

Core Synthesis Methods

Mercaptoundecahydrododecaborate is synthesized via controlled alkylation or acylation reactions. Key pathways include:

  • Primary alkylation: Reacting the sulfhydryl group with primary alkyl halides yields S,S-bis-substituted sulfonium salts, which act as poor alkylating agents .

  • Secondary alkylation: Monoalkylation with secondary halides produces thioethers (e.g., cyanoethyl derivatives) .

  • Selective dealkylation: Treatment with tetramethylammonium hydroxide removes one substituent from unsymmetrical sulfonium salts, generating thioethers .

Derivative TypeCAS NumberKey Properties
S,S-Bis-substituted salts102114-68-1Poor alkylating agents
Thioethers12448-23-6Stable under physiological conditions
Thioesters111236-84-1Resistant to hydrolysis

Functionalization for Targeted Delivery

Lipopeptide conjugates enhance cellular uptake. For example, compound 5a (a palmitoylated lipopeptide linked to BSH) achieved 10-fold higher boron accumulation in glioblastoma cells compared to unconjugated BSH . Disulfide linkers further optimize intracellular retention, as demonstrated by compound 14 with a piperazine spacer .

Pharmacokinetics and Tissue Distribution

Blood-Brain Barrier and Tumor Selectivity

Time Post-Infusion (h)Tumor-to-Blood Ratio
1211.5:1
2418.5:1
3624.4:1

Data from alpha-autoradiography studies in rat models .

Clearance Pathways

The compound is cleared via renal excretion, with minimal hepatic metabolism. Its clearance rate aligns with serum albumin turnover, ensuring prolonged tumor exposure .

Boron Neutron Capture Therapy (BNCT) Applications

BNCT leverages the compound’s boron content to induce localized radiation damage in tumors. Upon neutron irradiation, boron captures neutrons to produce alpha particles and lithium nuclei, which destroy cancer cells while sparing healthy tissue.

Clinical Relevance

  • Glioblastoma: Achieves sufficient boron concentrations (>10 µg ¹⁰B/g tumor) for neutron therapy .

  • Melanoma: Preclinical studies demonstrate enhanced radiosensitization when combined with lipopeptide carriers .

Drug Delivery Innovations

Lipopeptide-Conjugated Systems

Lipopeptide vehicles improve membrane permeability and boron retention:

CompoundLipid MoietyPeptide SequenceIntracellular Boron (vs. BSH)
5aPalmitoylPAR1-derived 13-mer10x higher
14PalmitoylPAR1-derived 13-mer + piperazine linkerComparable to 5a

Radiosensitizing Effects

Compound 5a and 14 exhibit stronger cytotoxicity in T98G glioblastoma cells under neutron irradiation than free BSH, attributed to higher intracellular boron concentrations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator